molecular formula C13H23F3N4 B11730783 [3-(diethylamino)propyl]({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine

[3-(diethylamino)propyl]({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11730783
M. Wt: 292.34 g/mol
InChI Key: BLUOQOBGOGRCEJ-UHFFFAOYSA-N
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Description

3-(diethylamino)propyl-1H-pyrazol-5-yl]methyl})amine is a complex organic compound with a unique structure that combines a diethylamino group with a pyrazole ring substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(diethylamino)propyl-1H-pyrazol-5-yl]methyl})amine typically involves multiple steps, starting with the preparation of the pyrazole ring and subsequent functionalization The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(diethylamino)propyl-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(diethylamino)propyl-1H-pyrazol-5-yl]methyl})amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific molecular targets makes it valuable for investigating cellular processes and protein functions.

Medicine

In medicine, 3-(diethylamino)propyl-1H-pyrazol-5-yl]methyl})amine has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific receptors or enzymes, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(diethylamino)propyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(diethylamino)propyl-1H-pyrazol-5-yl]methyl})amine apart is its unique combination of a diethylamino group with a trifluoromethyl-substituted pyrazole ring. This structure provides distinct chemical properties and reactivity, making it valuable for a wide range of applications in scientific research and industry.

Properties

Molecular Formula

C13H23F3N4

Molecular Weight

292.34 g/mol

IUPAC Name

N',N'-diethyl-N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]propane-1,3-diamine

InChI

InChI=1S/C13H23F3N4/c1-4-20(5-2)8-6-7-17-10-11-9-12(13(14,15)16)18-19(11)3/h9,17H,4-8,10H2,1-3H3

InChI Key

BLUOQOBGOGRCEJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNCC1=CC(=NN1C)C(F)(F)F

Origin of Product

United States

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